molecular formula C6H4BrN3O B1384426 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 888721-83-3

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B1384426
CAS No.: 888721-83-3
M. Wt: 214.02 g/mol
InChI Key: ISWMRQCCABXILJ-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its intriguing activities as inhibitors of various enzymes and receptors, making it a valuable scaffold in drug discovery .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tankyrase, stearoyl CoA desaturase, and phosphoinositide 3-kinase (PI3K). These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to changes in the Akt signaling pathway, which is crucial for cell growth and survival. Additionally, this compound has been shown to affect gene expression by inhibiting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as tankyrase and PI3K, thereby blocking their activity. This inhibition can lead to a cascade of molecular events, including the disruption of normal cellular processes and changes in gene expression. The compound’s ability to inhibit enzyme activity is attributed to its unique structure, which allows it to fit into the active sites of these enzymes and prevent substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal metabolic processes. Threshold effects have also been noted, where a certain dosage is required to achieve significant enzyme inhibition and therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. It can affect metabolic flux by inhibiting key enzymes involved in lipid metabolism, such as stearoyl CoA desaturase. This inhibition can lead to changes in metabolite levels and overall metabolic balance. Additionally, the compound’s interaction with PI3K can influence glucose metabolism and energy production, further highlighting its role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the nucleus, where it can inhibit transcription factors and other regulatory proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The nuclear localization of this compound is essential for its role in modulating gene expression and cellular function .

Chemical Reactions Analysis

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, potassium hydroxide, and phosphorus oxychloride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound in various fields of research .

Properties

IUPAC Name

6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWMRQCCABXILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610617
Record name 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888721-83-3
Record name 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-amino-4-bromo-1H-pyrrole-2-carboxylic acid methyl ester (2.9 g, 13.2 mmol) in formamide (12 mL) was heated at 180° C. for 5 hrs. The mixture was diluted with ethyl acetate (300 mL), and then washed with water (100 mL*2), brine (100 mL*3). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid was washed with PE/EA (4:1, 50 mL) to give 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (1.4 g, yield 50%) as yellow solid. MS (ES+) requires: 213, 215. found 214, 216 [M+H]+; purity: 92%.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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